2-Bromo-3-nitro-1-benzothiophene

Catalog No.
S2729912
CAS No.
100949-37-9
M.F
C8H4BrNO2S
M. Wt
258.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-nitro-1-benzothiophene

CAS Number

100949-37-9

Product Name

2-Bromo-3-nitro-1-benzothiophene

IUPAC Name

2-bromo-3-nitro-1-benzothiophene

Molecular Formula

C8H4BrNO2S

Molecular Weight

258.09

InChI

InChI=1S/C8H4BrNO2S/c9-8-7(10(11)12)5-3-1-2-4-6(5)13-8/h1-4H

InChI Key

CJBFUXJMUCCEEV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)Br)[N+](=O)[O-]

Solubility

not available

Synthesis and Characterization:

2-Bromo-3-nitro-1-benzothiophene has been synthesized through various methods, including nitration of 2-bromo-benzothiophene with fuming nitric acid and acetylation of 2-bromo-3-nitrobenzenethiol with acetic anhydride. These methods are documented in scientific literature, allowing researchers to reproduce the synthesis for further studies [].

Potential Applications:

While there is limited information on the specific applications of 2-bromo-3-nitro-1-benzothiophene in scientific research, its structure suggests potential in various fields:

  • Organic electronics: The combination of a nitro group and a bromo substituent in the molecule introduces interesting electronic properties, making it a potential candidate for the development of organic semiconductors or other functional materials used in organic electronics.
  • Medicinal chemistry: The nitro group often plays a role in various bioactive molecules. 2-Bromo-3-nitro-1-benzothiophene could serve as a starting material for the synthesis of novel compounds with potential medicinal properties, although further research is needed to explore this possibility.
  • Material science: The presence of the bromine atom allows for further functionalization through various coupling reactions, potentially leading to the development of new materials with specific properties tailored for various applications in material science.

2-Bromo-3-nitro-1-benzothiophene is an organic compound characterized by the presence of a bromine atom and a nitro group on a benzothiophene ring. Its chemical formula is C₈H₅BrN₁O₂S, and it features a fused aromatic system that includes sulfur, contributing to its unique chemical properties. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and structural features.

There is no known specific mechanism of action for 2-bromo-3-nitro-1-benzothiophene in biological systems.

  • Nitro group: Nitroaromatic compounds can be explosive under certain conditions. However, the presence of the bromine atom might reduce this risk.
  • Bromo group: Bromine can cause skin and eye irritation.
  • Unknown properties: The overall safety profile is unknown and should be treated with caution.

  • Nucleophilic Substitution: It can undergo nucleophilic aromatic substitution reactions. For instance, when reacted with amines in a polar solvent like N,N-dimethylformamide, it can yield N-substituted derivatives, although it may also lead to tar formation under certain conditions .
  • Electrophilic Reactions: The nitro group can act as an electron-withdrawing group, enhancing the electrophilicity of the benzothiophene ring, making it susceptible to further electrophilic substitutions .

Several methods exist for synthesizing 2-bromo-3-nitro-1-benzothiophene:

  • Nitration of Benzothiophene: This method involves treating benzothiophene with a mixture of nitric acid and acetic acid at elevated temperatures (around 60°C) to introduce the nitro group .
  • Bromination: Following nitration, bromination can be performed using bromine or brominating agents under controlled conditions to achieve the desired substitution pattern on the benzothiophene ring.
  • Electrophilic Cyclization: Utilizing electrophilic sulfur-mediated cyclization reactions has also been explored as a synthetic route for related compounds, indicating potential pathways for synthesizing derivatives of 2-bromo-3-nitro-1-benzothiophene .

The unique properties of 2-bromo-3-nitro-1-benzothiophene make it suitable for various applications:

  • Pharmaceutical Development: Its structure suggests potential use in developing new drugs, particularly in targeting bacterial infections or cancer cells.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.

Interaction studies involving 2-bromo-3-nitro-1-benzothiophene have primarily focused on its reactivity with nucleophiles and electrophiles. These studies help elucidate its mechanism of action in biological systems and its potential interactions with biomolecules, which are crucial for understanding its pharmacological properties.

Several compounds share structural similarities with 2-bromo-3-nitro-1-benzothiophene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-3-fluoro-6-nitro-1-benzothiopheneContains fluorine instead of brominePotentially different reactivity patterns due to fluorine's electronegativity
3-Bromo-2-nitrobenzo[b]thiopheneDifferent substitution patternExhibits different nucleophilic substitution behavior
BenzothiopheneLacks halogen and nitro groupsServes as a parent compound with broader applications

The uniqueness of 2-bromo-3-nitro-1-benzothiophene lies in its specific combination of electron-withdrawing nitro and electron-donating bromo groups, which influence its chemical reactivity and potential biological activity compared to these similar compounds.

XLogP3

3.8

Dates

Modify: 2023-08-16

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